molecular formula Cs2CO3<br>CCs2O3 B044355 Cesium carbonate CAS No. 534-17-8

Cesium carbonate

Cat. No. B044355
CAS RN: 534-17-8
M. Wt: 325.82 g/mol
InChI Key: FJDQFPXHSGXQBY-UHFFFAOYSA-L
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Description

Cesium carbonate (Cs2CO3) is an important inorganic compound that serves as a versatile reagent in various chemical transformations. It is a type of alkali carbonate salt known for its application in organic synthesis as a mild inorganic base. This compound plays a crucial role in promoting reactions such as C, N, O alkylation and arylation, facilitating carbonylation of alcohols and carbamination of amines while suppressing common side reactions. Its utility extends to enabling six-membered annulation, intramolecular and intermolecular cyclizations, Suzuki coupling, aza-Henry reactions, nucleophilic substitution, cross coupling, and various cycloaddition reactions (Rabie et al., 2017).

Synthesis Analysis

Cesium carbonate is synthesized through various chemical processes, with one notable approach being the catalytic oxidation of substituted phenylsilanes in the presence of cesium carbonate. This process facilitates the efficient synthesis of polyhedral oligomeric silsesquioxanes (POSS), showcasing the compound's role in producing new POSS cages under nonaqueous conditions (Li & Cui, 2018).

Molecular Structure Analysis

The molecular structure of cesium carbonate, characterized by its ionic bonds between cesium ions and carbonate ions, underpins its reactivity and utility in organic synthesis. The structure facilitates its function as a base and as a catalyst in various organic transformations, contributing to its effectiveness in promoting a wide range of chemical reactions.

Chemical Reactions and Properties

Cesium carbonate exhibits remarkable chemical reactivity, serving as an efficient catalyst in the synthesis of complex molecules. It catalyzes the oxidation of substituted phenylsilanes for POSS synthesis, supports the formation of pyrano[2,3-c]pyrazoles on magnetic nanoparticles, and promotes the synthesis of dihydropyrrolizino[3,2-b]indol-10-ones through a cascade reaction involving DMF as a reactant (Li & Cui, 2018); (Moeinpour & Khojastehnezhad, 2015); (Zhang et al., 2018). Furthermore, its application extends to the efficient synthesis of aryl methyl sulfides under transition-metal-free conditions, highlighting its versatility and wide applicability in organic synthesis (Zhang et al., 2018).

Scientific Research Applications

  • Catalyst in Organic Synthesis :

    • It's an effective catalyst for reducing tertiary carboxamides, yielding amines in good to excellent yields (71-100%) (Xie, Zhao, & Cui, 2013).
    • Facilitates the Wittig-Horner reaction more effectively than other catalysts (Sinisterra et al., 2010).
    • Promotes successful carbonylations of alcohols and carbamations of amines (Rabie, Hammouda, & Elattar, 2017).
  • Applications in Battery Technology :

    • Directs the formation of stable, ultrathin, and compact interphase on graphite anode in propylene carbonate-rich electrolytes, enhancing battery performance (Xiang et al., 2015).
  • Applications in Organic Electronics :

    • Used in the production of pyranopyrazole derivatives, acting as a catalyst when supported on hydroxyapatite coated magnetic nanoparticles (Moeinpour & Khojastehnezhad, 2015).
    • Incorporated in cathode structures for organic light-emitting devices, enhancing electron injection and increasing electron concentrations in the electron-transport layer (Wu et al., 2006).
  • Mass Spectrometry Applications :

    • Cesium ions are utilized in Fourier transform mass spectrometry, assisting in the analysis of nonvolatile, thermally labile compounds like vitamin B-12 (Castro & Russell, 1984).
  • Solar Cell Technology :

    • Improves the performance of perovskite solar cells by bending its energy level through interfacial dipoles (Liu et al., 2019).
  • Biological and Chemical Sensing :

Safety And Hazards

Cesium carbonate is considered hazardous. It causes serious eye damage and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child .

Future Directions

Cesium carbonate has a remarkable number of applications and has been demonstrated to be a mild inorganic base in organic synthesis . It has received much attention for its utility in C, N, O alkylation and arylation reactions . It is anticipated that cesium carbonate will continue to be a subject of research due to its unique properties and wide range of applications .

properties

IUPAC Name

dicesium;carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH2O3.2Cs/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDQFPXHSGXQBY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].[Cs+].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cs2CO3, CCs2O3
Record name caesium carbonate
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DSSTOX Substance ID

DTXSID0052178
Record name Dicaesium carbonate
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Molecular Weight

325.820 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Highly deliquescent solid; [Merck Index] White odorless powder or granules; Hygroscopic; [Alfa Aesar MSDS]
Record name Cesium carbonate
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Product Name

Cesium carbonate

CAS RN

534-17-8, 29703-01-3
Record name Cesium carbonate
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Record name Carbonic acid, cesium salt (1:2)
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Record name Caesium carbonate
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Record name Carbonic acid, cesium salt
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Record name CESIUM CARBONATE
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Synthesis routes and methods

Procedure details

In this case, reaction with the chloropyridine was carried out using tris(dibenzylideneacetone)dipalladium(0), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) and potassium tert-butoxide in toluene at elevated temperature. 2. Compound C11 was reacted with (4-hydroxyphenyl)boronic acid, under the conditions described for the synthesis of C12 in Example 5, to provide 1-ethyl-6-(4-hydroxyphenyl)-5-methyl-3-{[2-(trimethylsilyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione. 3. Compound C18 was reacted with (4-hydroxyphenyl)boronic acid, under the conditions described for the synthesis of C19 in Example 6, to provide 5-ethyl-6-(4-hydroxyphenyl)-1-methyl-3-{[2-(trimethylsilyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione. 4. Conditions for analytical HPLC. Column: Waters XBridge C18, 2.1×50 mm, 5 μm. Mobile phase A: 0.05% ammonium hydroxide in water; Mobile phase B: acetonitrile. Gradient: 0 to 0.5 minutes, 5% B; 0.5 to 3.4 minutes, linear from 5% to 100% B. Flow rate: 0.8 mL/minute. 5. Conditions for analytical HPLC. Column: Waters XBridge C18, 2.1×50 mm, 5 μm. Mobile phase A: 0.0375% trifluoroacetic acid in water; Mobile phase B: 0.01875% trifluoroacetic acid in acetonitrile. Gradient: 0 to 0.5 minutes, 25% B; 0.5 to 3.5 minutes, linear from 25% to 100% B. Flow rate: 0.8 mL/minute. 6. Identical to footnote 5, except that the gradient used was: 0 to 0.6 minutes, linear from 1% to 5% B; 0.6 to 4.0 minutes, linear from 5% to 100% B. 7. The requisite 2-chloropyridine was prepared via reaction of 2-chloro-3-iodopyridine with a salt of the appropriate azetidine, using palladium(II) acetate, 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) (BINAP) and cesium carbonate in toluene at elevated temperature. 8. Reaction of 2-chloropyridin-3-ol with bromocyclopropane, in the presence of cesium carbonate in N,N-dimethylacetamide at 150° C., afforded 2-chloro-3-(cyclopropyloxy)pyridine. 9. Reaction of 2-chloro-5-fluoropyridin-4-ol with iodomethane and silver carbonate provided 2-chloro-5-fluoro-4-methoxypyridine. 10. The reaction between phenol C5 and the chloropyridine was effected via reaction with copper(I) iodide and cesium carbonate in pyridine at 120° C. 11. Deprotection was carried out according to Example 5. 12. Reaction of ethyl 2-chloropyridine-3-carboxylate with methylmagnesium iodide yielded 2-(2-chloropyridin-3-yl)propan-2-ol. 13. Olefin reduction was effected via hydrogenation using palladium on carbon and N,N-diisopropylethylamine in methanol. 14. In this case, reaction with the chloropyridine was carried out using 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in place of di-tert-butyl[3,4,5,6-tetramethyl-2′,4′,6′-tri(propan-2-yl)biphenyl-2-yl]phosphane. 15. 1-(2-Chloropyridin-3-yl)ethanone was converted to 2-chloro-3-(1,1-difluoroethoxy)pyridine using the method of D. B. Horne et al., Tetrahedron Lett. 2009, 50, 5452-5455. Upon deprotection, the difluoroethoxy group was also cleaved. 16. In this case, cesium fluoride was used in place of cesium carbonate in the reaction of the chloropyridine with phenol C49. 17. Compound C3 was reacted with (4-hydroxyphenyl)boronic acid, under the conditions described for preparation of C4 in Examples 1 and 2, to afford 6-(4-hydroxyphenyl)-1,5-dimethyl-3-{[2-(trimethylsilyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione. 18. In this case, the deprotection was carried out in trifluoroacetic acid at 100° C. 19. The racemic product was separated into its atropenantiomers via high-performance liquid chromatography (Column: Chiral Technologies, Chiralpak AD-H, 5 μm; Gradient: ethanol in heptane). This Example was the first-eluting atropenantiomer, and exhibited a positive (+) rotation. 20. Compound C49 was reacted with 2-chloro-3-iodopyridine to afford 5-{[4-[(3-iodopyridin-2-yl)oxy]-2-methylphenyl}-4,6-dimethyl-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one; subsequent Suzuki reaction with cyclopropylboronic acid provided 5-{[4-[(3-cyclopropylpyridin-2-yl)oxy]-2-methylphenyl}-4,6-dimethyl-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one. Deprotection in this case was carried out with trifluoroacetic acid rather than hydrochloric acid. 21. The requisite 2-chloro-3-(oxetan-3-yl)pyridine was prepared from (2-chloropyridin-3-yl)boronic acid using the method reported by M. A. J. Duncton et al., Org. Lett. 2008, 10, 3259-3262. 22. 2-Chloro-3-(difluoromethoxy)-4-methylpyridine was prepared from 2-chloro-4-methylpyridin-3-ol using conditions reported by L. F. Frey et al., Tetrahedron 2003, 59, 6363-6373. 23. The racemic product was separated into its component atropenantiomers using chiral separation. Conditions for analytical HPLC. Column: Chiralpak AD-H, 20×250 mm; Mobile phase A: Heptane; Mobile phase B: Ethanol; Gradient: 5.0% to 95% B, linear over 12 minutes; Flow rate: 28 mL/minute. The first-eluting atropenantiomer, which exhibited a positive (+) rotation, was designated as Example 55; the second-eluting one, which gave a negative (−) rotation, was designated as Example 54. 24. The requisite 2-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]-5-hydroxybenzonitrile was prepared via reaction of C26 with 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, mediated by chloro(2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) and potassium phosphate. 25. Conditions for analytical HPLC. Column: Waters Atlantis dC18, 4.6×50 mm, 5 μm; Mobile phase A: 0.05% trifluoroacetic acid in water (v/v); Mobile phase B: 0.05% trifluoroacetic acid in acetonitrile (v/v); Gradient: 5.0% to 95% B, linear over 4.0 minutes; Flow rate: 2 mL/minute. 26. Reaction of C49 with methyl 2-chloropyridine-3-carboxylate afforded methyl 2-{4-[3,5-dimethyl-6-oxo-1-(tetrahydro-2H-pyran-2-yl)-1,6-dihydropyridazin-4-yl]-3-methylphenoxy}pyridine-3-carboxylate; the ester group was converted to an amide via subjection to ammonium hydroxide in methanol at elevated temperature, to provide 2-{4-[3,5-dimethyl-6-oxo-1-(tetrahydro-2H-pyran-2-yl)-1,6-dihydropyridazin-4-yl]-3-methylphenoxy}pyridine-3-carboxamide. 27. Methyl 2-{4-[3,5-dimethyl-6-oxo-1-(tetrahydro-2H-pyran-2-yl)-1,6-dihydropyridazin-4-yl]-3-methylphenoxy}pyridine-3-carboxylate (see footnote 26) was deprotected to afford this Example. 28. 2,4-Dichloro-3-methylpyridine was converted to 2-chloro-4-methoxy-3-methylpyridine via reaction with sodium hydride/methanol. 29. In this case, the deprotection was carried out with trifluoroacetic acid in dichloromethane at room temperature. 30. The requisite 2-chloro-4-methyl-3-(trifluoromethyl)pyridine was prepared via reaction of 2-chloro-3-iodo-4-methylpyridine with methyl difluoro(fluorosulfonyl)acetate and copper(I) iodide in N,N-dimethylformamide at 90° C. 31. Reaction of 2-chloro-4-methoxypyridine-3-carbaldehyde with (diethylamino)sulfur trifluoride afforded 2-chloro-3-(difluoromethyl)-4-methoxypyridine. 32. Reaction of 2,4-dichloro-3-iodopyridine with sodium methoxide in methanol provided 2-chloro-3-iodo-4-methoxypyridine; this material was converted to 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine as described in footnote 30. 33. The final deprotection was carried using hydrogen chloride in methanol, at room temperature. 34. Deprotection was carried out using the method described in Examples 16 and 17. 35. Separation of atropenantiomers was carried out via supercritical fluid chromatography (Column: Chiral Technologies, Chiralpak AS-H, 5 μm; Eluent: 85:15 carbon dioxide/methanol). The first-eluting atropenantiomer exhibited a positive (+) rotation, and was designated as Example 66. The second-eluting atropenantiomer displayed a negative (−) rotation, and was designated as Example 65. 36. In this case, mass spectrometry data was obtained on the racemate, prior to separation of the atropenantiomers. 37. Compound C37 was reacted with (4-hydroxyphenyl)boronic acid, using the method described for preparation of C4 in Examples 1 and 2, to afford 3-[(benzyloxy)methyl]-6-(4-hydroxyphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. 38. Conditions for reaction of the phenol with the chloropyridine were similar to those used for synthesis of C7 in Examples 1 and 2. 39. After the coupling reaction, the reaction mixture was partitioned between water and ethyl acetate. The organic layer was dried with sodium sulfate and concentrated in vacuo; this material was deprotected with hydrogen chloride in 1,4-dioxane. 40. Purification was effected via reversed phase high-performance liquid chromatography. Column: Waters Sunfire C18, 5 μm; Mobile phase A: 0.05% trifluoroacetic acid in water (v/v); Mobile phase B: 0.05% trifluoroacetic acid in acetonitrile (v/v); Gradient: 30% to 50% B. 41. Purification was carried out via reversed phase high-performance liquid chromatography using an appropriate gradient in one of the following systems: a) Column: Agela Durashell C18, 5 μm; Mobile phase A: ammonium hydroxide in water, pH 10; Mobile phase B: acetonitrile; b) Column: Phenomenex Gemini, 10 μm; Mobile phase A: ammonium hydroxide in water, pH 10; Mobile phase B: acetonitrile; c) Column: Phenomenex Gemini, 8 μm; Mobile phase A: 0.225% formic acid in water; Mobile phase B: acetonitrile; d) Column: YMS C18, 5 μm; Mobile phase A: ammonium hydroxide in water, pH 10; Mobile phase B: acetonitrile. 42. Conditions for analytical HPLC. Column: Waters XBridge C18, 2.1×50 mm, 5 μm. Mobile phase A: 0.0375% trifluoroacetic acid in water; Mobile phase B: 0.01875% trifluoroacetic acid in acetonitrile. Gradient: 0 to 0.5 minutes, 10% B; 0.5 to 4.0 minutes, linear from 10% to 100% B. Flow rate: 0.8 mL/minute. 43. Compound C33 was reacted with 6-bromo-3-(3,4-dimethoxybenzyl)-1-cyclopropyl-5-methylpyrimidine-2,4(1H,3H)-dione, using the method described for Example 12, to yield Example 81. The intermediate, 6-bromo-3-(3,4-dimethoxybenzyl)-1-cyclopropyl-5-methylpyrimidine-2,4(1H,3H)-dione, was prepared from commercially available 1-cyclopropyl urea following the methods described for the preparation of C10 and C34.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cesium carbonate
Reactant of Route 2
Cesium carbonate
Reactant of Route 3
Cesium carbonate
Reactant of Route 4
Cesium carbonate
Reactant of Route 5
Cesium carbonate
Reactant of Route 6
Cesium carbonate

Citations

For This Compound
22,900
Citations
R Rabie, MM Hammouda, KM Elattar - Research on Chemical …, 2017 - Springer
… Cesium carbonate was used in the C–N bond formation … focus their attention for using cesium carbonate as a catalyst in … account about the utility of cesium carbonate in various organic …
Number of citations: 31 link.springer.com
T Flessner, S Doye - Journal für praktische Chemie, 1999 - Wiley Online Library
The formation of macrocycles via ether, thioether or amine linkages was the next aim envisaged by different authors. The first examples dealt with the construction of oxygen and sulfur …
Number of citations: 104 onlinelibrary.wiley.com
FC Chen, JL Wu, SS Yang, KH Hsieh… - Journal of Applied …, 2008 - pubs.aip.org
… The device characteristics of polymer solar cells with cesium carbonate (Cs2CO3) as an electron-injection interlayer have been investigated. It is found that the insertion of Cs2CO3 at …
Number of citations: 132 pubs.aip.org
W Xie, M Zhao, C Cui - Organometallics, 2013 - ACS Publications
… reaction, we found that cesium carbonate can catalyze the reduction of DMF … cesium carbonate is commercially available and cost-effective, we have investigated the cesium carbonate-…
Number of citations: 70 pubs.acs.org
F Lehmann - Synlett, 2004 - thieme-connect.com
… Many of the properties of cesium carbonate are due to the softness of the cesium cation. This softness makes cesium carbonate rather soluble in organic solvents such as alcohols …
Number of citations: 30 www.thieme-connect.com
JD Lin, C Han, F Wang, R Wang, D Xiang, S Qin… - ACS …, 2014 - ACS Publications
We report effective and stable electron doping of monolayer molybdenum disulfide (MoS 2 ) by cesium carbonate (Cs 2 CO 3 ) surface functionalization. The electron charge carrier …
Number of citations: 244 pubs.acs.org
J Huang, Z Xu, Y Yang - Advanced Functional Materials, 2007 - Wiley Online Library
Nanostructured layers of Cs 2 CO 3 are shown to function very effectively as cathodes in organic electronic devices because of their good electron‐injection capabilities. Here, we report …
Number of citations: 440 onlinelibrary.wiley.com
CI Wu, CT Lin, YH Chen, MH Chen, YJ Lu… - Applied physics …, 2006 - pubs.aip.org
In this letter, we investigate electronic structures and electron-injection mechanisms of the effective cathode structures for organic light-emitting devices incorporating cesium carbonate (…
Number of citations: 223 pubs.aip.org
YP Patil, PJ Tambade, SR Jagtap… - … Chemistry Letters and …, 2008 - Taylor & Francis
An efficient protocol for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using catalytic amount of cesium carbonate has been …
Number of citations: 76 www.tandfonline.com
TR Briere, AH Sommer - Journal of Applied Physics, 1977 - pubs.aip.org
Cesium carbonate (Cs 2 CO 3 ) was heated to the decomposition temperature of approximately 600 C. The nonvolatile decomposition products were condensed on a nickel substrate …
Number of citations: 56 pubs.aip.org

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